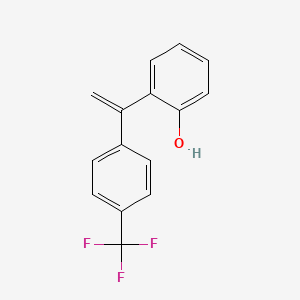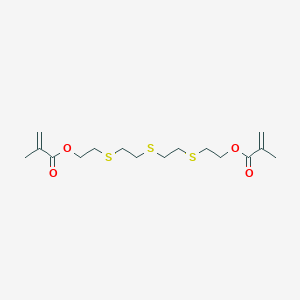
((Thiobis(ethane-2,1-diyl))bis(sulfanediyl))bis(ethane-2,1-diyl) bis(2-methylacrylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) is a complex organic compound with the molecular formula C16H26O4S3 . This compound is characterized by its unique structure, which includes multiple thiol and ester groups. It is commonly used in various industrial applications due to its reactivity and versatility.
Méthodes De Préparation
The synthesis of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) typically involves the reaction of thiol-containing compounds with acrylate esters. One common method involves the reaction of ethanethiol with 2-methyl-2-propenoic acid under controlled conditions . Industrial production methods often utilize catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, alcohols, and substituted esters.
Applications De Recherche Scientifique
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking agent in polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing into its use as a potential therapeutic agent for certain diseases.
Industry: It is used in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) involves its ability to form covalent bonds with other molecules. The thiol groups can react with electrophiles, while the ester groups can undergo hydrolysis to release active compounds. Molecular targets and pathways involved include thiol-disulfide exchange reactions and ester hydrolysis pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) include:
Dimethyl (2S)-2-hydroxysuccinate: Similar in structure but lacks the thiol groups.
Ethanethiol, 2,2’-thiobis-: Contains thiol groups but lacks the ester functionality.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar ester groups but different overall structure.
The uniqueness of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) lies in its combination of thiol and ester groups, which confer distinct reactivity and versatility.
Propriétés
Numéro CAS |
141631-22-3 |
|---|---|
Formule moléculaire |
C16H26O4S3 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4S3/c1-13(2)15(17)19-5-7-21-9-11-23-12-10-22-8-6-20-16(18)14(3)4/h1,3,5-12H2,2,4H3 |
Clé InChI |
XSNDDHPDSNPUKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCSCCSCCSCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
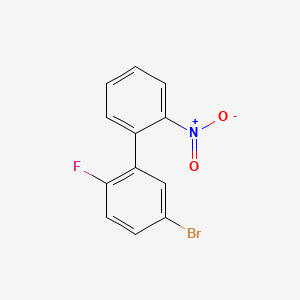

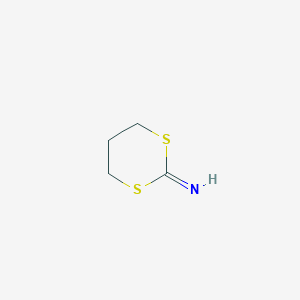
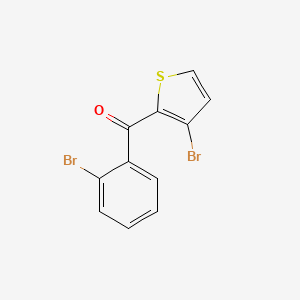

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)

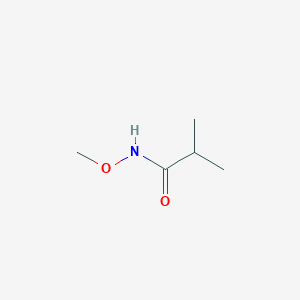

![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
